N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide
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Overview
Description
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structural components, holds potential for various scientific research applications.
Preparation Methods
The synthesis of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Pyrrolidinylmethyl Substitution: The brominated indole is reacted with pyrrolidine and formaldehyde to introduce the pyrrolidinylmethyl group.
Acetohydrazide Formation: The final step involves the reaction of the substituted indole with 3,4-dimethoxyphenylacetic acid hydrazide under appropriate conditions to form the target compound.
Chemical Reactions Analysis
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.
Scientific Research Applications
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole core makes it a candidate for studying biological activities such as enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is explored for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, tryptophan, and serotonin are some examples of indole derivatives with biological significance.
Uniqueness: The presence of the bromine atom, pyrrolidinylmethyl group, and acetohydrazide moiety makes this compound unique, providing distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C23H25BrN4O4 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25BrN4O4/c1-31-19-8-5-15(11-20(19)32-2)12-21(29)25-26-22-17-13-16(24)6-7-18(17)28(23(22)30)14-27-9-3-4-10-27/h5-8,11,13,30H,3-4,9-10,12,14H2,1-2H3 |
InChI Key |
BYTJIOAIXOGYFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCC4)O)OC |
Origin of Product |
United States |
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